![molecular formula C16H12ClN3O5 B12060341 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cresyl Violet perchlorate, also known as oxazine 9, is a laser dye with the empirical formula C16H11N3O · HClO4 and a molecular weight of 361.74 g/mol . It is a small diaminobenzooxazine with a moderately sized planar conjugated system . Cresyl Violet perchlorate is widely used in various scientific applications, including histology and fluorescence microscopy .
Preparation Methods
Cresyl Violet perchlorate can be synthesized through various methods. One common method involves the reaction of cresyl violet acetate with perchloric acid. The reaction conditions typically include stirring the mixture at room temperature until the desired product is formed . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Cresyl Violet perchlorate undergoes several types of chemical reactions, including:
Oxidation: Cresyl Violet perchlorate can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving Cresyl Violet perchlorate can occur, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cresyl Violet perchlorate has a wide range of scientific research applications, including:
Fluorescence Microscopy: Cresyl Violet perchlorate serves as a fluorescence standard due to its distinct absorption and emission properties.
Polymer Composite Thin Films: It is used to create cresyl violet perchlorate-polymer composite thin films for various applications.
Identification of Helicobacter: Cresyl Violet perchlorate is employed in the identification of Helicobacter species in biological samples.
Mechanism of Action
The mechanism of action of Cresyl Violet perchlorate involves its interaction with specific molecular targets and pathways. As a laser dye, it absorbs light at a specific wavelength (λmax 602 nm) and emits fluorescence at a different wavelength (λem 602 nm in ethanol) . This property makes it useful in fluorescence microscopy and other applications where precise detection of specific molecules is required .
Comparison with Similar Compounds
Cresyl Violet perchlorate can be compared with other similar compounds, such as:
Crystal Violet: Another dye used in histology and microbiology, but with different absorption and emission properties.
Rhodamine 6G: A laser dye with distinct fluorescence characteristics, often used in different applications compared to Cresyl Violet perchlorate.
Nile Blue chloride: A dye used in various staining techniques, with unique properties that differentiate it from Cresyl Violet perchlorate.
Cresyl Violet perchlorate stands out due to its specific absorption and emission wavelengths, making it particularly useful in applications requiring precise fluorescence detection .
Properties
Molecular Formula |
C16H12ClN3O5 |
|---|---|
Molecular Weight |
361.73 g/mol |
IUPAC Name |
9-iminobenzo[a]phenoxazin-5-amine;perchloric acid |
InChI |
InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,17H,18H2;(H,2,3,4,5) |
InChI Key |
YZUJISGZMSLVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


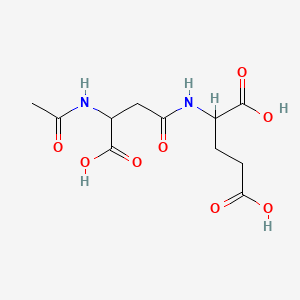


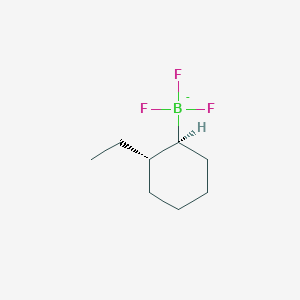
![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)
![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)

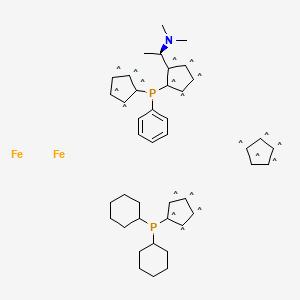


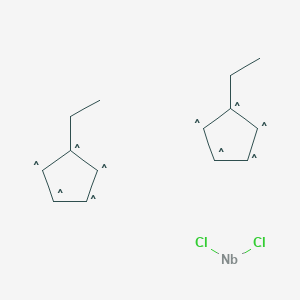

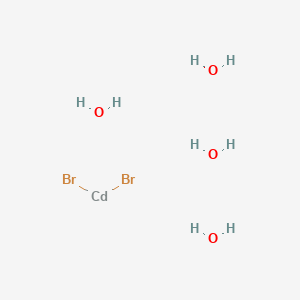
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
